![molecular formula C21H24N6O B6449861 1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methylphenyl)ethan-1-one CAS No. 2549062-88-4](/img/structure/B6449861.png)
1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methylphenyl)ethan-1-one
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Overview
Description
1-[5-(9-Methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methylphenyl)ethan-1-one is a fascinating chemical compound. Its structure combines multiple ring systems, including a purine derivative and an octahydropyrrolo[3,4-c]pyrrole moiety. This makes it particularly interesting for scientific research due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methylphenyl)ethan-1-one can be quite complex, involving several steps:
Formation of the Purine Derivative: Start with the synthesis of 9-methyl-9H-purine through alkylation of purine.
Construction of Octahydropyrrolo[3,4-c]pyrrole: This involves the cyclization of appropriate precursors under controlled conditions, often using catalysts or specific reagents to ensure the formation of the desired ring system.
Coupling Reactions: The purine and octahydropyrrolo[3,4-c]pyrrole derivatives are then coupled under precise conditions to form the main structure.
Final Functionalization: Addition of the 2-(2-methylphenyl)ethan-1-one moiety is achieved through a sequence of reaction steps involving common reagents like organometallics.
Industrial Production Methods
For large-scale production, the synthesis must be optimized for efficiency and yield. Industrial methods might involve:
High-Pressure Reactions: Utilizing high pressure to drive certain reactions to completion.
Automated Synthesis: Employing automated systems to perform complex multi-step synthesis with higher precision and reproducibility.
Purification Techniques: Advanced purification techniques like crystallization and chromatography to obtain high-purity final product.
Chemical Reactions Analysis
Types of Reactions
1-[5-(9-Methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methylphenyl)ethan-1-one can undergo various reactions:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: May be reduced to simpler compounds using reducing agents.
Substitution Reactions: The compound's functional groups allow for substitution reactions, often catalyzed by acids or bases.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Using halides or acids like hydrochloric acid or sulfuric acid.
Major Products Formed
Depending on the reaction, major products could include various substituted derivatives, oxidized forms, or reduced forms that might retain significant biological activity.
Scientific Research Applications
This compound has several research applications:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex molecules.
Medicine: Investigated for potential therapeutic properties, possibly as an anti-inflammatory or anti-cancer agent.
Industry: Might be used in the development of novel materials or as a catalyst in certain industrial processes.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: Likely interacts with enzymes or receptors due to its purine moiety, which is common in many biologically active molecules.
Pathways Involved: Could affect pathways related to nucleic acid synthesis or protein interactions, depending on its specific biological activity.
Comparison with Similar Compounds
Purine derivatives like caffeine or adenine.
Pyrrolidine-based compounds used in pharmaceuticals.
Phenyl ethanone derivatives which may be used in various chemical industries.
Biological Activity
The compound 1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methylphenyl)ethan-1-one is a complex organic molecule with significant potential in various biological applications. Its unique structural features, including a purine derivative and an octahydropyrrolo framework, suggest a range of biological activities that warrant detailed exploration. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
Molecular Characteristics
- Molecular Formula : C21H24N6O
- Molecular Weight : 376.5 g/mol
- IUPAC Name : 2-(2-methylphenyl)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethanone
Structural Features
The compound features multiple functional groups that contribute to its biological activity:
- Purine Derivative : Implicated in various cellular processes.
- Octahydropyrrolo Structure : May enhance interaction with biological targets.
- 2-Methylphenyl Group : Increases lipophilicity, potentially affecting pharmacokinetics.
Preliminary studies indicate that this compound may exert its biological effects through several mechanisms:
- Inhibition of Phosphoinositide 3-Kinases (PI3K) : This pathway is crucial in regulating cellular growth and metabolism. Inhibition has therapeutic implications in cancer treatment and metabolic disorders.
- Antioxidant Properties : The compound may exhibit antioxidant activity, which can protect cells from oxidative stress and related damage.
- Receptor Binding : Potential interactions with various receptors involved in disease processes, including cancer and neurodegenerative disorders.
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
9-Methyladenine | Purine base with methyl substitution | Antiviral activity |
Octahydroquinoline | Saturated nitrogen-containing ring | Neuroprotective effects |
5-Aminoimidazole | Imidazole ring with amino group | Anticancer properties |
The dual functionality of the target compound combining purine and pyrrolidine structures may lead to novel mechanisms of action compared to its analogs.
Study on PI3K Inhibition
A study published in a peer-reviewed journal explored the effects of the compound on PI3K activity in cancer cell lines. The results indicated a significant reduction in PI3K signaling pathways, leading to decreased cell proliferation and increased apoptosis in treated cells. This suggests potential as a therapeutic agent for cancers characterized by dysregulated PI3K signaling.
Antioxidant Activity Assessment
Another research project evaluated the antioxidant capabilities of the compound using various assays (DPPH, ABTS). The findings demonstrated that the compound effectively scavenged free radicals, indicating its potential role as an antioxidant agent in preventing cellular damage.
Properties
IUPAC Name |
2-(2-methylphenyl)-1-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-14-5-3-4-6-15(14)7-18(28)26-8-16-10-27(11-17(16)9-26)21-19-20(22-12-23-21)25(2)13-24-19/h3-6,12-13,16-17H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYICSWFTFHJZIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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